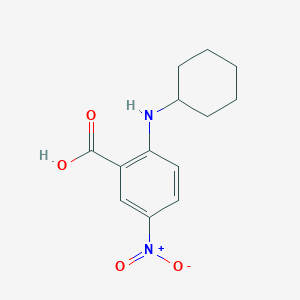
Methyl 4-tert-butyl-2-nitrophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-tert-butyl-2-nitrophenylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. Carbaryl is known for its broad-spectrum activity against a wide range of pests and is used in various agricultural and non-agricultural settings.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately, death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and metabolism. In addition, Methyl 4-tert-butyl-2-nitrophenylcarbamate has been shown to have effects on the reproductive system of insects, including reducing fecundity and altering sex ratios.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low toxicity to mammals. However, it has limitations in terms of its persistence in the environment and its potential to cause harm to non-target organisms.
Orientations Futures
There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate. One area of research is the development of new insecticides that are more effective and have fewer environmental impacts. Another area of research is the study of the mechanisms of insecticide resistance in pests and the development of new strategies for pest control. Finally, there is a need for more research on the ecological impacts of Methyl 4-tert-butyl-2-nitrophenylcarbamate and other insecticides on non-target organisms and ecosystems.
Conclusion
In conclusion, Methyl 4-tert-butyl-2-nitrophenylcarbamate is a widely used insecticide that has a broad-spectrum activity against a wide range of pests. It is used in various agricultural and non-agricultural settings and is widely used in scientific research. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to the overstimulation of the nervous system and ultimately, death of the insect. While Methyl 4-tert-butyl-2-nitrophenylcarbamate has advantages for laboratory experiments, it also has limitations in terms of its potential environmental impacts and harm to non-target organisms. There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate, including the development of new insecticides and the study of the ecological impacts of insecticides on non-target organisms and ecosystems.
Méthodes De Synthèse
Carbaryl is synthesized by the reaction of methyl isocyanate with 4-tert-butyl-2-nitrophenol. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and crystallized to obtain pure Methyl 4-tert-butyl-2-nitrophenylcarbamate.
Applications De Recherche Scientifique
Carbaryl is widely used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on the environment, as well as the impact of these chemicals on non-target organisms. Carbaryl is also used to study the mechanisms of insecticide resistance in pests and to develop new insecticides.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
methyl N-(4-tert-butyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)8-5-6-9(13-11(15)18-4)10(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
Clé InChI |
IBMCKWILJIGJKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
